Biotin-PEG5-NH-Boc

Vue d'ensemble

Description

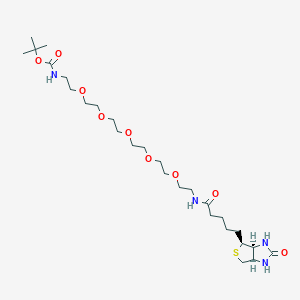

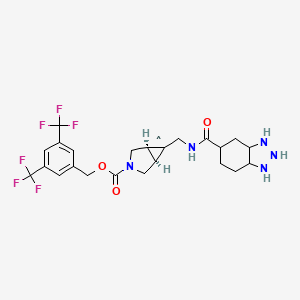

Biotin-PEG5-NH-Boc is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound can be used in the synthesis of a series of PROTACs . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .Molecular Structure Analysis

The molecular formula of this compound is C₂₇H₅₀N₄O₉S . Its molecular weight is 606.77 . The IUPAC name is tert-butyl N- [2- [2- [2- [2- [2- [2- [5- [ (3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno [3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis

This compound contains biotin and Boc protected amine moieties . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its structure and composition . It has a molecular weight of 606.77 and a molecular formula of C₂₇H₅₀N₄O₉S . More detailed properties could not be found in the search results.Applications De Recherche Scientifique

Nanotechnology in Biomedicine

The use of biotinylated compounds, similar to Biotin-PEG5-NH-Boc, has been explored in the field of nanotechnology, especially for biomedical applications. For example, biotinylated bovine serum albumin was embedded into polylactic acid (PLA)-polyethylene glycol (PEG) fibers, facilitating the immobilization of proteins like avidin. This development demonstrates the potential of such materials in biosensing applications (Kumar et al., 2017).

Detection of Biomarkers

Biotin-PEG-linked probes have been synthesized for detecting biomarkers. In one study, biotin-PEG gold nanoparticle probes were used for the simultaneous detection of proteins and nucleic acids, showcasing the potential for early disease detection and management (Scott et al., 2017).

Polymer-Peptide Conjugates

In pharmaceutical research, the selective alkylation and acylation of amino groups with PEG in peptides, akin to the application of this compound, have been investigated. This research focuses on optimizing the biological activity and therapeutic applications of polymer-peptide conjugates (Morpurgo et al., 2002).

Biosensor Development

This compound-like compounds are instrumental in creating biosensors. In one instance, biotinylated PLA-PEG-biotin copolymer was developed for biosensor applications, where the biotin end group's binding capabilities were crucial (Salem et al., 2001).

Drug Delivery Systems

In the realm of targeted drug delivery, biotin-PEG compounds have been utilized to enhance the targeting and efficacy of therapeutic agents. One example is the development of multifunctional biotin-PEG-b-PLL polymeric micelles for cancer-targeted drug delivery, demonstrating the ability to selectively eliminate cancer cells (Chen et al., 2015).

Theranostic Applications

Biotin-PEG functionalized gold nanoparticles have been explored as theranostic agents for cancer therapy, highlighting the potential of such compounds in the diagnosis and treatment of diseases (Heo et al., 2012).

Mécanisme D'action

Target of Action

Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.

Mode of Action

This compound operates by connecting two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, this compound triggers the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure . PEGylation, or the addition of PEG to a molecule, can alter the pharmacokinetics of various drugs, improving their therapeutic potential . PEGylation can lead to a longer circulating half-life of the drug, altering the balance between pharmacodynamic and pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can disrupt the normal function of these proteins within cells, potentially leading to therapeutic effects depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its PEG component, allows it to be used in aqueous reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Biotin-PEG5-NH-Boc plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the interaction between these two ligands, leading to the degradation of the target protein .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the target proteins and the cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, as a linker in PROTACs, enables this process by connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it helps form . Over time, these PROTACs may degrade, leading to a decrease in their effectiveness . The specific temporal effects can vary depending on the specific PROTAC and the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a linker in PROTACs, its effects are likely to be indirect and dependent on the properties of the PROTACs it helps form .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. As a linker in PROTACs, it is likely to be involved in the metabolic pathways related to protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. As a component of PROTACs, its distribution is likely to be influenced by the properties of the PROTACs it helps form .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As a component of PROTACs, its localization is likely to be influenced by the properties of the PROTACs it helps form .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDPDJYPEFICFA-FIXSFTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)